![molecular formula C23H24F3N3O6S B2542219 [2-[2-吗啉-4-基-5-(三氟甲基)苯胺]-2-氧代乙基] 2-[[(E)-2-苯乙烯基]磺酰胺]乙酸酯 CAS No. 731830-35-6](/img/structure/B2542219.png)

[2-[2-吗啉-4-基-5-(三氟甲基)苯胺]-2-氧代乙基] 2-[[(E)-2-苯乙烯基]磺酰胺]乙酸酯

货号 B2542219

CAS 编号:

731830-35-6

分子量: 527.52

InChI 键: FSUNIVJTKKWXAQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

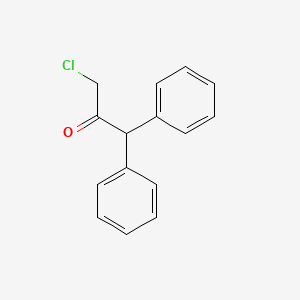

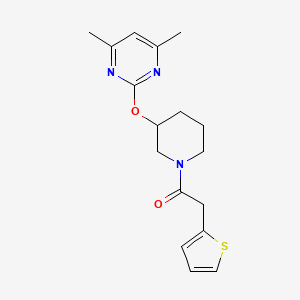

This compound is a synthetic chemical with a complex structure. It contains several functional groups, including a morpholine ring, a trifluoromethyl group, an aniline group, a sulfonylamino group, and a phenylethenyl group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The morpholine ring provides a cyclic structure, the trifluoromethyl group adds electronegativity, and the aniline group contributes to the aromaticity of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. The presence of various functional groups means that it could participate in a wide range of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could increase its electronegativity and polarity .科学研究应用

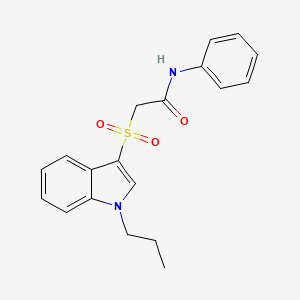

- EN300-26601164 has demonstrated promising anticancer potential. Researchers have investigated its effects on tumor cell lines, revealing inhibition of cell proliferation and induction of apoptosis. The compound’s unique structure may interfere with critical cellular pathways, making it a candidate for targeted cancer therapies .

- LRRK2, genetically linked to Parkinson’s disease (PD), is a kinase with increased activity in PD patients. EN300-26601164 acts as an LRRK2 inhibitor, making it relevant for PD treatment. By modulating LRRK2 activity, it could potentially mitigate neurodegeneration .

- EN300-26601164 exhibits anti-inflammatory effects. It may suppress pro-inflammatory cytokines and reduce tissue damage. Researchers explore its potential in chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

- The compound’s sulfonylamino group suggests cardiovascular relevance. It could impact vascular tone, platelet aggregation, or endothelial function. Investigations focus on its potential as an antiplatelet agent or vasodilator .

- Preliminary studies indicate that EN300-26601164 possesses antiviral properties. It may interfere with viral replication or entry mechanisms. Researchers explore its efficacy against specific viruses, including influenza and herpesviruses .

Anticancer Activity

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition

Anti-Inflammatory Properties

Cardiovascular Applications

Antiviral Activity

作用机制

安全和危害

未来方向

属性

IUPAC Name |

[2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F3N3O6S/c24-23(25,26)18-6-7-20(29-9-11-34-12-10-29)19(14-18)28-21(30)16-35-22(31)15-27-36(32,33)13-8-17-4-2-1-3-5-17/h1-8,13-14,27H,9-12,15-16H2,(H,28,30)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUNIVJTKKWXAQ-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC(=O)CNS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC(=O)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F3N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

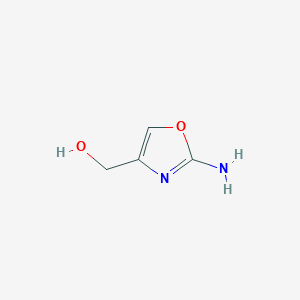

(2-Aminooxazol-4-yl)methanol

191399-20-9

![ethyl 2-(benzofuran-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2542139.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2542141.png)

![7-Benzyl-3-oxa-7-azatricyclo[3.3.2.0,1,5]decane-2,4-dione trifluoroacetic acid](/img/structure/B2542144.png)

![Methyl amino[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2542149.png)

![N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide](/img/structure/B2542150.png)

![N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide](/img/structure/B2542157.png)